2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one is a synthetic organic compound that belongs to the class of benzoxazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one typically involves the condensation of appropriate benzoyl chloride and aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the benzoxazinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one can be used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, benzoxazinones have been studied for their potential antimicrobial, antifungal, and anticancer properties. This compound might exhibit similar activities, making it a candidate for drug development and biological research.
Medicine
In medicine, derivatives of benzoxazinones are explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases, depending on its biological activity.
Industry
Industrially, benzoxazinones can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one would depend on its specific biological activity. Generally, benzoxazinones may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-2-phenyl-4H-1,3-benzoxazin-4-one
- 3-(4-Chlorobenzoyl)-2-phenyl-4H-1,3-benzoxazin-4-one
- 2-(4-Methylphenyl)-4H-1,3-benzoxazin-4-one
Uniqueness
Compared to similar compounds, 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one may exhibit unique properties due to the presence of both chlorobenzoyl and methylphenyl groups
Properties
CAS No. |
114439-74-6 |
---|---|
Molecular Formula |
C22H16ClNO3 |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
3-(4-chlorobenzoyl)-2-(4-methylphenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C22H16ClNO3/c1-14-6-8-16(9-7-14)22-24(20(25)15-10-12-17(23)13-11-15)21(26)18-4-2-3-5-19(18)27-22/h2-13,22H,1H3 |
InChI Key |
QQYFOQQTSYRHOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.